

1-Isopropyl-4-(4-hydroxyphenyl)piperazine chemical properties

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Compound of Interest

Compound Name: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

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An In-depth Technical Guide on the Core Chemical Properties of **1-Isopropyl-4-(4-hydroxyphenyl)piperazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-(4-hydroxyphenyl)piperazine, also known as 4-(4-propan-2-ylpiperazin-1-yl)phenol, is a heterocyclic organic compound featuring a piperazine ring substituted with isopropyl and 4-hydroxyphenyl groups. This molecule serves as a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Terconazole[1][2]. The versatile structure of piperazine and its derivatives makes them a subject of ongoing research for various therapeutic applications, including the development of novel antifungal, anticancer, and central nervous system (CNS) modulating agents[1]. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1-Isopropyl-4-(4-hydroxyphenyl)piperazine** are summarized below. It is important to note that while the melting point has been experimentally determined, some physical properties like boiling point and density are based on computational predictions.

Property	Value	Source(s)
IUPAC Name	4-(4-propan-2-ylpiperazin-1-yl)phenol	[3]
CAS Number	67914-97-0	[1][2][4][5]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O	[2][4]
Molecular Weight	220.31 g/mol	[1][2]
Appearance	White crystalline solid powder	[2]
Melting Point	244–247 °C	[2][6]
Boiling Point	364.8 ± 37.0 °C (Predicted)	
Density	1.083 ± 0.06 g/cm ³ (Predicted)	
pKa	12.18 ± 0.30 (Predicted)	
InChI Key	BMBPGRMBBHKAEP-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC(C)N1CCN(CC1)C2=CC=C(C=C2)O</chem>	[4]

Synthesis and Experimental Protocols

The synthesis of **1-Isopropyl-4-(4-hydroxyphenyl)piperazine** can be achieved through several established chemical pathways. The selection of a particular method may depend on factors such as starting material availability, scalability, and desired purity.

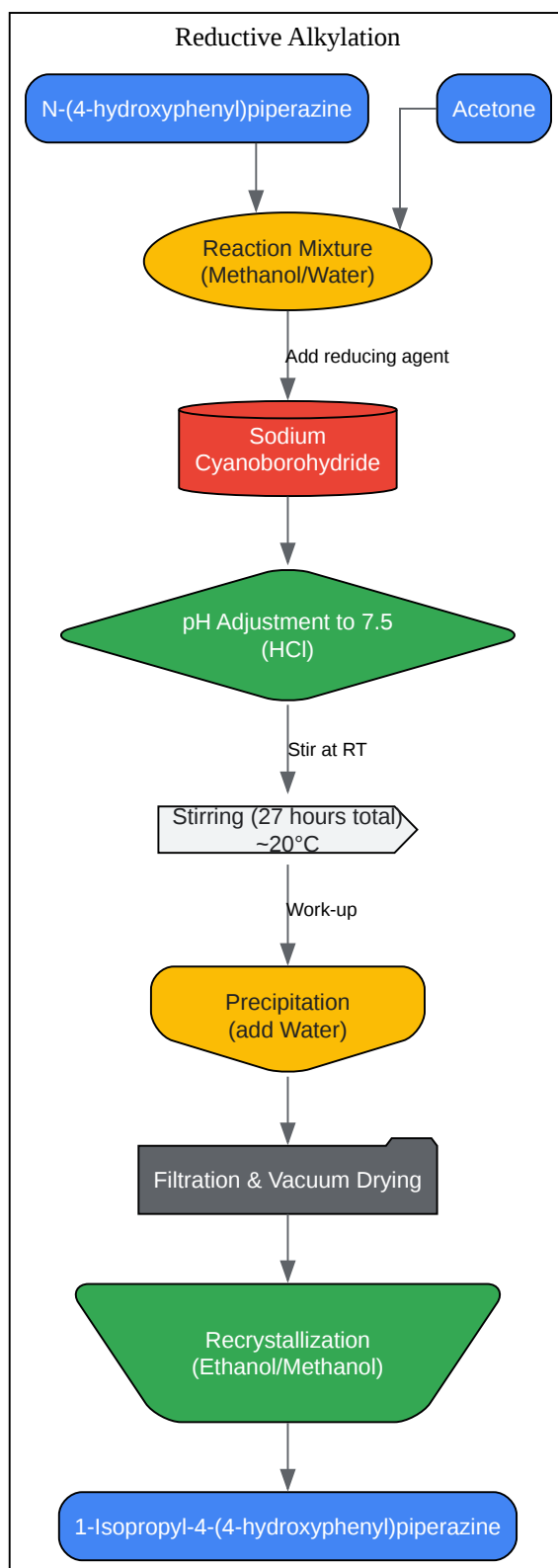
Reductive Alkylation of N-(4-hydroxyphenyl)piperazine

This is a common laboratory-scale method involving the reaction of N-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent.[1]

Experimental Protocol:

- Dissolve N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) in a mixture of methanol (100 ml) and water (20 ml).[6]

- Add sodium cyanoborohydride (3.78 g) to the stirred solution.[6]
- Adjust the pH of the solution to 7.5 using a few drops of N hydrochloric acid.[6]
- Continue stirring at room temperature (~20 °C) for 19 hours.[6]
- Add further portions of acetone (8.7 g) and sodium cyanoborohydride (1.89 g) and re-adjust the pH to 7.5.[6]
- Stir for an additional 8 hours at room temperature.[6]
- Add water (100 ml) to precipitate the solid product.[6]
- Collect the solid by suction filtration and dry it under vacuum over phosphorous pentoxide to a constant weight.[6]
- Recrystallize the crude product from a mixture of ethanol and methanol to yield pure **1-isopropyl-4-(4-hydroxyphenyl)piperazine**. The reported yield is approximately 72%.[6]



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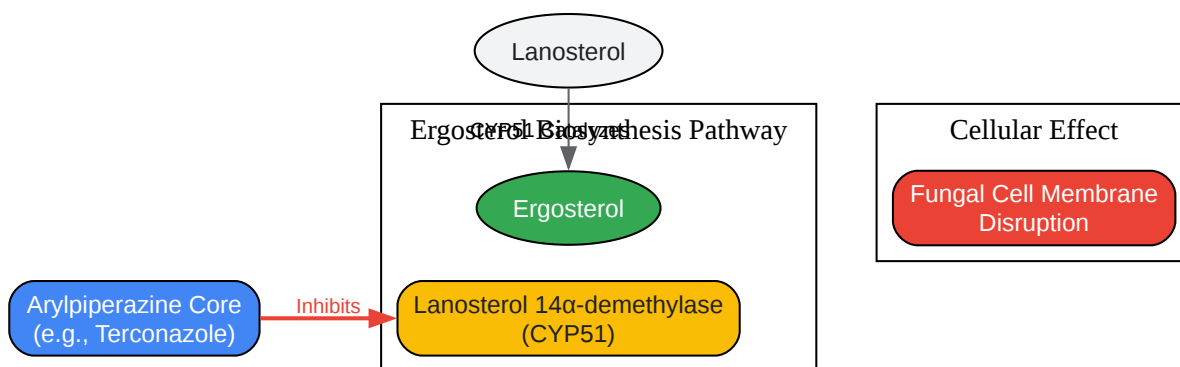
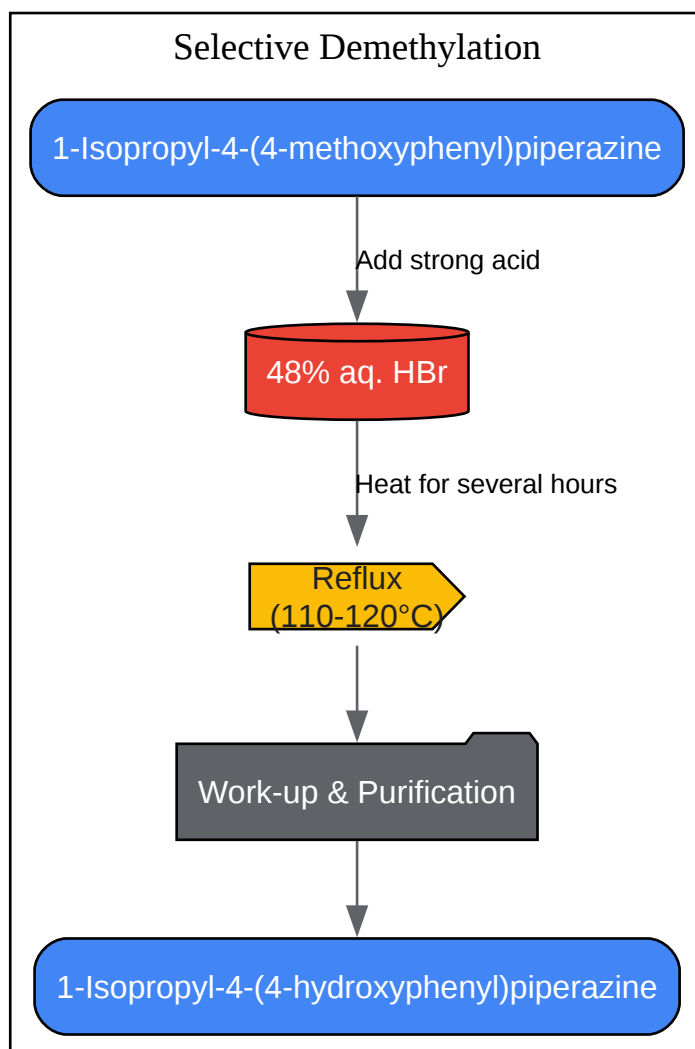
Caption: Reductive Alkylation Workflow

Selective Demethylation

An alternative synthetic route involves the demethylation of a methoxy precursor, 1-isopropyl-4-(4-methoxyphenyl)piperazine. This method can simplify the purification process.^[1]

Experimental Protocol:

- Reflux 1-isopropyl-4-(4-methoxyphenyl)piperazine with a strong acid, such as 48% aqueous hydrobromic acid (HBr).^[1]
- Maintain the reaction temperature between 110-120°C for several hours to ensure complete demethylation.^[1]
- Upon reaction completion, proceed with standard work-up and purification procedures to isolate the final hydroxylated product.



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